2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one
Overview
Description
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one is an organic compound with the molecular formula C13H10O It is a bicyclic ketone that features a fused cyclopentane and naphthalene ring system
Synthetic Routes and Reaction Conditions:
From 2-Cyclopenten-1-one and Alpha,Alpha,Alpha’,Alpha’-Tetrabromo-o-xylene:
Diels-Alder Reaction:
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented, suggesting that it is primarily synthesized in research laboratories for specific applications.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one:
2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile:
Uniqueness:
- 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one is unique due to its specific ring fusion and the resulting electronic properties, making it valuable for specific applications in organic electronics and materials science.
Properties
IUPAC Name |
1,2-dihydrocyclopenta[b]naphthalen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSMXIFHVPMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=CC=CC=C3C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451667 | |
Record name | benz[f]indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109341-49-3 | |
Record name | benz[f]indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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